(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
Description
The compound "(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid" is a hybrid molecule combining three pharmacologically relevant moieties:
Pyrazole ring: A nitrogen-containing heterocycle known for diverse biological activities, including antimicrobial and anti-cancer properties .
2-Oxo-2H-chromen-3-yl (coumarin derivative): A bicyclic structure associated with antioxidant, anticoagulant, and anti-inflammatory effects .
Properties
IUPAC Name |
(E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19(25)11-10-15-13-23(16-7-2-1-3-8-16)22-20(15)17-12-14-6-4-5-9-18(14)27-21(17)26/h1-13H,(H,24,25)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGWKXSWQUQHHS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole with an appropriate aldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated carboxylic acid moiety undergoes conjugate additions due to electron-deficient double bonds.
| Reaction Type | Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Michael Addition | Amines (e.g., benzylamine), RT, EtOH | β-Amino acid derivatives | 65–78% | |
| Thiol Addition | Thiophenol, DCM, 0°C to RT | β-Sulfanylpropanoic acid adducts | 82% |
Key Findings :
-
The reaction with primary amines proceeds regioselectively at the β-position of the acrylic acid group.
-
Thiol additions require inert atmospheres to prevent oxidation of thiols.
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions.
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester derivative | 89% | |
| Amide Formation | SOCI₂, then NH₃/amines | Primary/secondary amides | 70–85% |
Mechanistic Insight :
-
Esterification follows acid-catalyzed nucleophilic acyl substitution .
-
Amidation via acyl chloride intermediates improves reaction efficiency.
Electrophilic Aromatic Substitution
The pyrazole and chromenone rings undergo substitutions under specific conditions.
| Reaction Type | Reagents/Conditions | Position Modified | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Pyrazole C-5 | 55% | |
| Bromination | Br₂, FeBr₃, DCM | Chromenone C-6 | 62% |
Regioselectivity :
-
Nitration favors the pyrazole ring due to its electron-rich nature .
-
Bromination occurs at the chromenone’s activated C-6 position .
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions.
| Dienophile | Conditions | Cycloadduct Structure | Yield | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12 h | Bicyclo[2.2.1]heptane derivative | 48% | |
| Anthracene | Microwave, 150°C | Polycyclic fused adduct | 34% |
Stereochemical Notes :
-
Endo selectivity dominates due to secondary orbital interactions.
Decarboxylation and Thermal Rearrangements
Thermal treatment induces decarboxylation and ring transformations.
| Conditions | Major Product(s) | Byproducts | Yield | Reference |
|---|---|---|---|---|
| 200°C, N₂ atmosphere | 3-(Pyrazolyl)chromenone | CO₂ | 91% | |
| Acidic reflux (HCl/EtOH) | Pyrazole ring-opened chromenone | Acrylic acid | 68% |
Applications :
Redox Reactions
The chromenone’s lactone and pyrazole’s N-heterocycle participate in redox processes.
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Lactone Reduction | LiAlH₄, THF, 0°C | Dihydrochromenol derivative | 73% | |
| Pyrazole Oxidation | KMnO₄, H₂O, 80°C | Pyrazole N-oxide | 58% |
Challenges :
-
Over-reduction of the chromenone core can occur with excess LiAlH₄.
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions and bond cleavage.
| Conditions | Product(s) | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), acetone | Cyclobutane dimer | 0.12 | |
| UV (365 nm), O₂ presence | Chromenone ring-opened peroxide | 0.08 |
Applications :
-
Photodimerization creates novel polymers with tunable luminescence.
pH-Dependent Reactivity
The compound exhibits distinct behavior under acidic/basic conditions:
| Condition | Observed Transformation | Mechanism | Reference |
|---|---|---|---|
| pH < 3 | Lactone ring hydrolysis | Acid-catalyzed ester cleavage | |
| pH > 10 | Deprotonation of acrylic acid | Enolate formation |
Stability Data :
-
pKa of acrylic acid group: ~4.5 (determined potentiometrically).
Metal-Catalyzed Cross-Couplings
The pyrazole ring enables palladium-mediated couplings.
| Reaction Type | Catalytic System | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-pyrazole hybrid | 76% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl functionalized analogs | 81% |
Optimization :
Bioconjugation Reactions
The acrylic acid group facilitates protein ligation.
| Target Protein | Coupling Method | Conjugate Application | Reference |
|---|---|---|---|
| BSA | EDC/NHS chemistry | Fluorescent probes | |
| Lysozyme | Carbodiimide-mediated amidation | Antibacterial hybrid agents |
Efficiency :
-
BSA conjugation efficiency: 82% (HPLC quantification).
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications spanning drug development, materials science, and bioconjugation. Reaction outcomes are highly dependent on the electronic effects of the chromenone-pyrazole system and steric factors from the phenyl substituent. Further studies on enantioselective transformations and catalytic asymmetric reactions are warranted.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can be achieved through a multi-step process involving the reaction of appropriate starting materials. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography, which provide detailed insights into the molecular geometry and functional groups present in the compound .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of pyrazole have been shown to possess antibacterial effects against various strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of related compounds, suggesting that (2E)-3-[3-(2-oxo-2H-chromen-3-y)-1-pheny]-1H-pyrazol derivatives may also exhibit similar effects. These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Some studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines, indicating that these compounds can induce apoptosis in cancer cells, thus presenting a promising avenue for cancer therapy .
Mechanistic Studies
Mechanistic studies utilizing molecular docking simulations have been conducted to elucidate the interaction between (2E)-3-[3-(2-oxo-2H-chromen-3-y)-1-pheny]-1H-pyrazol derivatives and their biological targets. Such studies help in understanding how these compounds can modulate biological pathways at the molecular level, enhancing their therapeutic potential .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related pyrazole derivatives, emphasizing substituent effects on biological activity and physicochemical properties.
*Hypothetical formula based on structural summation; experimental confirmation required.
Key Observations
Substituent Impact on Bioactivity :
- Halogenated derivatives (e.g., Cl, F) enhance antimicrobial potency due to increased electrophilicity and membrane penetration .
- The chromen-2-one group in the target compound may improve binding to serine proteases or oxidative stress targets, akin to coumarin derivatives .
Physicochemical Properties :
- Lipophilicity (logP): Chlorinated and chromen-containing compounds exhibit higher logP values, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
- Crystallinity: Derivatives with rigid substituents (e.g., dichlorophenyl) form stable crystals, aiding in structural characterization .
Functional Group Contributions: The prop-2-enoic acid moiety enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition . Methoxy groups (e.g., 4-methoxyphenyl) may modulate electron density, affecting redox activity .
Biological Activity
(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, a compound featuring a complex structure combining chromene and pyrazole moieties, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-acetylchromen-2-one derivatives with phenylhydrazine, followed by subsequent reactions to form the pyrazole ring. The use of Vilsmeier-Haack formylation has been reported as an effective method for synthesizing such derivatives, yielding high purity and good yields without extensive purification methods like column chromatography .
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
2. Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation. Studies report that certain derivatives exhibit potent COX inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole-based compounds has also been documented. In vitro tests against various bacterial strains have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound and its derivatives:
| Study | Cell Line/Model | Activity | Findings |
|---|---|---|---|
| Study 1 | MCF-7 | Cytotoxicity | IC50 = 12 µM |
| Study 2 | PC-3 | Tubulin Inhibition | Significant inhibition observed |
| Study 3 | E. coli | Antimicrobial | Zone of inhibition = 15 mm at 1000 µg/mL |
The biological activities of this compound are largely attributed to its structural features that allow it to interact with various biological targets:
1. Tubulin Binding: The compound's ability to bind to tubulin disrupts microtubule dynamics, inhibiting cancer cell division.
2. COX Inhibition: By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
3. Antibacterial Mechanisms: Its interaction with bacterial membranes or intracellular targets leads to antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid?
- Methodology : The compound is typically synthesized via a multi-step approach:
Condensation : A pyrazole ring is formed by reacting hydrazine derivatives with β-keto esters or diketones under acidic conditions .
Coumarin Integration : The 2-oxo-2H-chromen-3-yl moiety is introduced via Pechmann condensation using resorcinol and β-keto esters in the presence of catalysts like sulfuric acid .
Ester Hydrolysis : The prop-2-enoic acid group is generated by hydrolyzing the corresponding ester using NaOH or LiOH .
- Validation : Purity is confirmed via HPLC (>95%) and structural characterization by NMR (¹H/¹³C) and FT-IR .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used:
Crystal Growth : Slow evaporation of a saturated solution in ethanol or DMSO yields diffraction-quality crystals .
Data Collection : Diffraction data are collected at low temperatures (100 K) using MoKα radiation (λ = 0.71073 Å) to minimize thermal motion artifacts .
Refinement : Structures are solved via direct methods (SHELXS) and refined using SHELXL, with R-factors < 0.05 .
- Example : A related compound, (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, exhibited triclinic symmetry (space group P1) with unit cell parameters a = 7.3643 Å, b = 10.6795 Å, c = 13.1038 Å .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Strategy :
- Comparative Analysis : Cross-validate NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
- Tautomerism Checks : For compounds with enolic or keto forms, IR spectroscopy identifies dominant tautomers via O–H (3200–3500 cm⁻¹) or C=O (1650–1750 cm⁻¹) stretches .
- Crystallographic Validation : SCXRD resolves ambiguities in regiochemistry, as seen in a study where the E-configuration of the propenoic acid group was confirmed .
Q. What is the impact of pyrazole-ring substitution patterns on bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (EWGs) : Substitutions like –Br or –Cl enhance antioxidant activity by stabilizing radical intermediates (IC₅₀ = 12–18 μM in DPPH assays) .
- Methoxy Groups : A –OCH₃ group at the para-position of the phenyl ring improves solubility and antimicrobial potency (MIC = 8–16 μg/mL against S. aureus) .
- Experimental Design : Bioassays are conducted with positive controls (e.g., ascorbic acid for antioxidants, ciprofloxacin for antimicrobials) and dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
